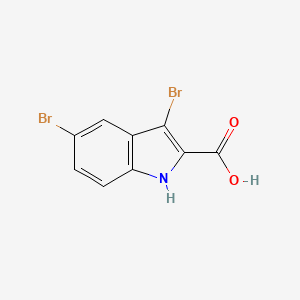

3,5-dibromo-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

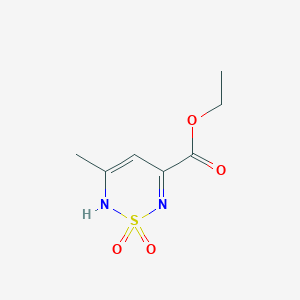

“3,5-dibromo-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C9H5Br2NO2 . It has a molecular weight of 318.95 and is a solid substance . The IUPAC name for this compound is 3,5-dibromo-1H-indole-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of “3,5-dibromo-1H-indole-2-carboxylic acid” can be represented by the SMILES notation: C1=CC2=C (C=C1Br)C (=C (N2)C (=O)O)Br .

Physical And Chemical Properties Analysis

“3,5-dibromo-1H-indole-2-carboxylic acid” is a solid substance . It has a melting point of 230 °C (dec.) .

科学的研究の応用

Antiviral Applications

3,5-Dibromo-1H-indole-2-carboxylic acid has potential antiviral properties. Indole derivatives have been studied for their inhibitory activity against a range of viruses, including influenza and Coxsackie B4 virus . The structural framework of indoles allows for the synthesis of compounds that can interfere with viral replication processes.

Anti-inflammatory Applications

This compound may also serve as a scaffold for developing anti-inflammatory agents. Indole structures are known to possess anti-inflammatory activities, which can be beneficial in designing new drugs to treat conditions like arthritis and other inflammatory disorders .

Anticancer Applications

Indole derivatives, including those related to 3,5-dibromo-1H-indole-2-carboxylic acid, have been explored for their anticancer potential. They can be used to synthesize compounds that target various pathways involved in cancer cell proliferation and survival .

Anti-HIV Applications

Research has indicated that indole derivatives can be effective against HIV-1. Molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives have shown promise as anti-HIV agents , suggesting that 3,5-dibromo-1H-indole-2-carboxylic acid could be a valuable precursor in anti-HIV drug design.

Antioxidant Applications

The indole nucleus is a part of many natural compounds with antioxidant properties. Derivatives of 3,5-dibromo-1H-indole-2-carboxylic acid could potentially be synthesized to create antioxidants that help in neutralizing free radicals and reducing oxidative stress .

Antimicrobial Applications

Indole derivatives have been recognized for their antimicrobial efficacy. The structural versatility of indoles allows for the creation of compounds that can combat a wide range of microbial pathogens, including bacteria and fungi .

Antitubercular Applications

The fight against tuberculosis (TB) could benefit from the development of new antitubercular agents derived from indole compounds. These derivatives can be designed to target Mycobacterium tuberculosis, the bacterium responsible for TB .

Antidiabetic Applications

Indole-based compounds have been investigated for their potential in treating diabetes. They can act on various biological targets to modulate blood glucose levels and improve insulin sensitivity .

Antimalarial Applications

Indole derivatives have also been explored for their antimalarial activities. The ability of these compounds to interfere with the life cycle of Plasmodium species makes them candidates for the development of new antimalarial drugs .

Safety and Hazards

作用機序

Target of Action

Indole derivatives, a class of compounds to which 3,5-dibromo-1h-indole-2-carboxylic acid belongs, have been found to interact with a variety of biological targets, including enzymes, receptors, and dna .

Mode of Action

Indole derivatives have been reported to interact with their targets in various ways, such as inhibiting enzyme activity or binding to receptors . The exact interaction would depend on the specific structure of the indole derivative and the nature of its target.

Biochemical Pathways

For example, they are involved in the metabolism of tryptophan, an essential amino acid .

Result of Action

Indole derivatives have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects .

特性

IUPAC Name |

3,5-dibromo-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-4-1-2-6-5(3-4)7(11)8(12-6)9(13)14/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMGPBPNXBMNBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594825 |

Source

|

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98591-49-2 |

Source

|

| Record name | 3,5-Dibromo-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

amino}ethyl)(methyl)amino]methyl}phenol](/img/structure/B1320557.png)

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

![6-Ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1320570.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1320579.png)

![1-{2-[4-(tert-Butoxycarbonyl)piperazino]ethyl}-4-piperidinecarboxylic acid](/img/structure/B1320581.png)